molecular formula C19H18ClN3O3S2 B2721543 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 862807-30-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2721543
CAS RN: 862807-30-5
M. Wt: 435.94
InChI Key: ZKMPLZPITZQTMP-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications.

Scientific Research Applications

Synthesis Techniques and Precursor Applications

The scientific community has developed methods for synthesizing complex benzamide derivatives, including compounds with structures similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For instance, a simple and high-yield synthesis technique for benzamide derivatives, which are precursors for radiopharmaceuticals, has been established, showcasing the compound's relevance in the preparation of diagnostic agents (Bobeldijk et al., 1990). Additionally, methods involving the oxidative dimerization of thioamides to produce thiadiazoles highlight the chemical's utility in constructing heterocyclic compounds (Takikawa et al., 1985).

Potential Biological Activities

Research into benzamide derivatives has also touched on their potential biological activities. For instance, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain chemical compounds have identified their roles as anti-inflammatory and analgesic agents, suggesting a wide range of therapeutic applications (Abu‐Hashem et al., 2020). Moreover, the development of VEGFR-2 inhibitors based on substituted benzamides for cancer therapy underscores the compound's significance in oncological research (Borzilleri et al., 2006).

Antimicrobial and Anticancer Studies

Antimicrobial studies have shown that pyridine derivatives, including structures akin to this compound, exhibit significant activity, highlighting the compound's potential in addressing bacterial and fungal infections (Patel & Agravat, 2007). Additionally, the synthesis and evaluation of benzamides for anticancer activities present these compounds as promising candidates for cancer treatment, further emphasizing their importance in medical research (Hour et al., 2007).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-12-15(20)8-9-16-17(12)21-19(27-16)22-18(24)13-4-6-14(7-5-13)28(25,26)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPLZPITZQTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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